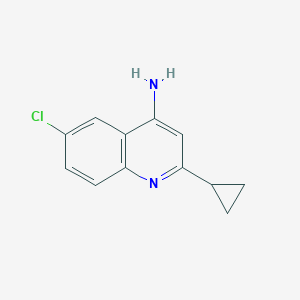

6-Chloro-2-cyclopropylquinolin-4-amine

Descripción

Propiedades

IUPAC Name |

6-chloro-2-cyclopropylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c13-8-3-4-11-9(5-8)10(14)6-12(15-11)7-1-2-7/h3-7H,1-2H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDDGWKUTMSOHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(C=C(C=C3)Cl)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

6-Chloro-2-cyclopropylquinolin-4-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound (CAS No. 1342832-92-1) features a quinoline core with a chlorine atom at the 6-position and a cyclopropyl group at the 2-position. This unique structure contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may play a role in its anticancer properties. For instance, it can modulate the activity of kinases involved in cell signaling pathways that regulate cell proliferation and survival .

- Receptor Binding : It may bind to specific receptors, affecting cellular signaling and potentially leading to apoptosis in cancer cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, showing promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A549 (Lung) | 24 ± 0.1 | High cytotoxicity |

| MCF-7 (Breast) | 19.41 - 29.27 | Significant antiproliferative |

| HeLa (Cervical) | Not specified | Induction of apoptosis |

These findings suggest that the compound exhibits potent cytotoxic effects comparable to established anticancer agents .

Other Biological Activities

In addition to its anticancer effects, preliminary studies indicate that this compound may possess:

Case Studies

- Study on Antitumor Activity : A recent study evaluated the efficacy of various quinoline derivatives, including this compound, against multiple tumor cell lines. The results indicated that this compound exhibited superior cytotoxicity compared to others in its class, warranting further investigation into its mechanisms and potential as an anticancer agent .

- Mechanistic Insights : Another research effort focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. The study demonstrated that the compound activates caspase pathways and disrupts mitochondrial membrane potential, leading to programmed cell death .

Comparación Con Compuestos Similares

Key Observations :

Key Observations :

- One-step protocols using Hünig’s base (e.g., ) achieve high yields (68–83%), suggesting efficiency for bromo-substituted quinolines .

- Multi-step syntheses (e.g., ) involving piperazine or piperidine moieties show slightly lower yields (88.5–92%) but enable complex functionalization .

Physicochemical and Pharmacological Properties

- Lipophilicity : The cyclopropyl group may increase logP compared to propyl or methyl substituents, enhancing membrane permeability .

- Solubility : Derivatives with polar groups (e.g., piperazine in ) likely exhibit improved aqueous solubility, whereas halogenated analogs may require formulation adjustments .

- Safety: Safety data for 6-ethyl-2-methylquinolin-4-amine () highlight precautions against inhalation and skin contact, a common theme among aromatic amines .

Métodos De Preparación

Suzuki Cross-Coupling Using Cyclopropyl Boronic Acid

A highly effective and industrially viable method for introducing the cyclopropyl group at position 2 involves the Suzuki-Miyaura cross-coupling reaction . This method replaces less stable or expensive organozinc reagents with more accessible and stable cyclopropyl boronic acid derivatives.

- Starting material: 6-chloro-2-halogenated quinoline derivative (e.g., 6-chloro-2-bromoquinoline).

- Reagents: Cyclopropyl boronic acid, palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), base (e.g., potassium carbonate).

- Solvent: Mixed solvent system of dioxane and water (volume ratio 3:2).

- Conditions: Nitrogen atmosphere, deoxygenation by nitrogen bubbling, heating at 50–70 °C, stirring for 18–20 hours.

- Work-up: Cooling, filtration, solvent removal, extraction with ethyl acetate, drying over anhydrous sodium sulfate, concentration, and purification by silica gel chromatography.

- Uses cheap, stable, and easily available cyclopropyl boric acid.

- Avoids expensive and unstable organozinc reagents.

- Suitable for industrial scale-up with yields typically above 38%.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 6-chloro-2-bromoquinoline + cyclopropyl boronic acid, Pd catalyst, K2CO3, dioxane/H2O | Formation of 6-chloro-2-cyclopropylquinoline intermediate |

| 2 | Purification by column chromatography | Pure 6-chloro-2-cyclopropylquinoline |

This approach is described in detail in patent CN112500354A, emphasizing its industrial applicability and improved yield over previous methods relying on organozinc reagents.

Amination at Position 4 via Nucleophilic Substitution or Rearrangement

The introduction of the amino group at the 4-position of the quinoline ring can be achieved by:

- Nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline intermediate with ammonia or suitable amine sources.

- Curtius rearrangement starting from a carboxylic acid precursor, which can be converted to an acyl azide and then thermally rearranged to the amine.

Curtius Rearrangement Mechanism:

- Conversion of carboxylic acid to acid chloride using thionyl chloride.

- Reaction with sodium azide to form acyl azide.

- Heating causes loss of nitrogen gas and rearrangement to isocyanate intermediate.

- Hydrolysis of isocyanate yields the primary amine.

This method is useful when direct substitution is challenging due to steric or electronic factors. It allows synthesis of primary amines from carboxylic acid precursors, which can be strategically selected based on retrosynthetic analysis.

Alternative Methods and Optimization

- Lithium tert-butoxide mediated substitution has been employed for selective substitution on related heterocyclic systems, but may give regioisomeric mixtures requiring chromatographic separation.

- Hydrazine-mediated selective displacement of halogens followed by oxidation has been explored for similar fluorinated pyridine derivatives, but selectivity and yield can be problematic.

- Mitsunobu reaction has been used for methylation of hydroxyl intermediates in related systems, indicating the potential for functional group transformations post-cyclopropyl installation.

Comparative Data Table of Key Preparation Steps

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Suzuki Coupling with Boronic Acid | 6-chloro-2-bromoquinoline | Cyclopropyl boronic acid, Pd catalyst, K2CO3 | 50–70 °C, dioxane/water, 18–20 h | >38 | Industrially viable, stable reagents |

| Organometallic Coupling (Organozinc) | 6-chloro-2-halogenated quinoline | Cyclopropyl zinc bromide, Pd catalyst | Similar to Suzuki but less stable | <38 | Expensive, unstable reagents |

| Curtius Rearrangement | Carboxylic acid precursor | SOCl2, NaN3, heat | Heating to induce rearrangement | Variable | For amine installation, indirect route |

| Nucleophilic Aromatic Substitution | 4-chloroquinoline derivative | NH3 or amine source | Heating in polar solvent | Moderate | Direct amination, regioselectivity dependent |

Research Findings and Practical Considerations

- The Suzuki coupling approach using cyclopropyl boronic acid is preferred for its operational simplicity, cost-effectiveness, and scalability.

- Reaction monitoring by TLC and chromatographic purification ensures high purity of the target compound.

- Control of atmosphere (nitrogen) and deoxygenation is critical to prevent catalyst poisoning and side reactions.

- Temperature and reaction time optimization (50–70 °C, 18–20 hours) balances conversion and selectivity.

- Alternative methods such as Curtius rearrangement provide routes to the amine functionality but are less direct and may involve more steps.

Q & A

Q. What are the recommended synthetic routes for 6-chloro-2-cyclopropylquinolin-4-amine, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling reactions. A plausible route starts with a substituted quinoline core (e.g., 4,7-dichloroquinoline) undergoing NAS at the 4-position with ammonia to introduce the amine group. The cyclopropyl substituent at position 2 can be introduced via a Suzuki-Miyaura coupling using cyclopropylboronic acid under Pd catalysis . Key intermediates include:

Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : identifies protons on the quinoline ring and cyclopropyl group (e.g., cyclopropyl protons at δ 0.5–1.5 ppm). confirms the sp-hybridized carbons of the quinoline ring (δ 120–160 ppm) and the cyclopropyl carbons (δ 8–15 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., , expected [M+H] = 219.0695).

- X-ray Crystallography : Resolves ambiguities in substitution patterns and crystal packing, though challenges arise due to potential disorder in the cyclopropyl moiety .

Q. How can researchers design biological assays to evaluate the antimicrobial activity of this compound?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use microdilution methods in 96-well plates with serial dilutions (0.5–128 µg/mL) .

- Time-Kill Kinetics : Assess bactericidal vs. bacteriostatic effects.

- Cytotoxicity Screening : Parallel testing on mammalian cell lines (e.g., HEK293) ensures selectivity. Data interpretation should compare activity to structurally related derivatives (e.g., 6-chloro-2-methylquinolin-4-amine) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties and reaction mechanisms of this compound?

Methodological Answer:

- Electron Density Analysis : Use hybrid functionals (e.g., B3LYP) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks. The cyclopropyl group’s electron-withdrawing effect may lower HOMO energy, reducing reactivity at position 2 .

- Reaction Pathway Modeling : Simulate NAS at the 6-chloro position using solvation models (e.g., PCM) to evaluate activation energies. Compare with experimental kinetic data to validate mechanisms .

Q. What strategies address contradictions in crystallographic data for quinoline derivatives with bulky substituents like cyclopropyl?

Methodological Answer:

- Disorder Modeling : Use SHELXL refinement tools to model cyclopropyl group disorder. Apply restraints to bond lengths/angles based on DFT-optimized geometries .

- Twinned Data Handling : For crystals with twinning, employ the TWIN/BASF commands in SHELX to deconvolute overlapping reflections. Validate with R and CC metrics .

Q. How do substitution patterns (e.g., cyclopropyl vs. methyl groups) influence the compound’s pharmacokinetic properties?

Methodological Answer:

- LogP Calculations : Compare octanol-water partition coefficients (cyclopropyl: ~1.8 vs. methyl: ~2.1) to predict membrane permeability. Use HPLC retention times or software (e.g., ACD/Labs) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Cyclopropyl’s rigidity may reduce CYP450-mediated oxidation compared to methyl .

Q. What experimental controls are critical when studying this compound’s anticancer activity to ensure data reproducibility?

Methodological Answer:

- Positive Controls : Include cisplatin or doxorubicin in dose-response assays.

- Solvent Controls : Account for DMSO effects on cell viability (keep ≤0.1% v/v).

- Replicate Design : Use triplicate wells per concentration and independent biological replicates. Statistical analysis (ANOVA with Tukey post-hoc) identifies significant IC differences between derivatives .

Q. How can researchers mitigate synthetic challenges related to cyclopropane ring strain during functionalization?

Methodological Answer:

- Mild Reaction Conditions : Avoid high temperatures (>80°C) to prevent ring-opening. Use Pd catalysts (e.g., Pd(PPh)) at room temperature for cross-coupling .

- Protecting Groups : Temporarily protect the amine at position 4 with Boc groups to prevent side reactions during cyclopropane functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.